molecular formula C7H6BrN3 B13331404 4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B13331404
M. Wt: 212.05 g/mol
InChI Key: SKTDHUSLHGIZDV-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 2-methylpyrazole with 2,3-dibromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and its ability to act as a potent kinase inhibitor. Its structure allows for strong interactions with the active sites of kinases, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-2-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3

InChI Key

SKTDHUSLHGIZDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC=NC2=N1)Br

Origin of Product

United States

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